molecular formula C7H9N3O2 B12997675 Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

Cat. No.: B12997675
M. Wt: 167.17 g/mol
InChI Key: UHJZBUYQFSARNX-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate: is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts such as methanesulfonic acid

    Temperature: Reflux conditions (around 60-80°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the pyrrole or triazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring system and exhibit different biological activities.

Uniqueness

Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6-9-8-4-10(5)6/h4-5H,2-3H2,1H3

InChI Key

UHJZBUYQFSARNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=CN12

Origin of Product

United States

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